N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide
Overview
Description
N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, also known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a sulfonamide derivative that has been used as a buffer in various biochemical and physiological experiments.
Mechanism of Action
N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide acts as a zwitterionic buffer, meaning that it has both positive and negative charges at different pH values. This compound has a pKa of 8.0, which makes it an effective buffer for the pH range of 7.2-9.6. This compound has been shown to stabilize the structure and function of proteins, DNA, and RNA by maintaining the pH within a narrow range. This compound has also been shown to enhance the solubility and stability of liposomes and nanoparticles.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxic effects on cells and tissues. It has been shown to be non-cytotoxic and non-mutagenic. This compound has been shown to improve the stability and activity of enzymes, including alkaline phosphatase and horseradish peroxidase. This compound has also been shown to improve the solubility and stability of drugs.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has several advantages for lab experiments. It is a zwitterionic buffer that is effective in a narrow pH range. It has minimal toxic effects on cells and tissues. This compound is also stable at high temperatures and can be autoclaved. However, this compound has some limitations. It is not effective as a buffer in the acidic pH range. This compound can also interfere with some assays, such as the Bradford assay for protein quantification.
Future Directions
There are several future directions for the use of N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide in scientific research. This compound can be used as a buffer in the study of ion channels, including the NMDA receptor. This compound can also be used in the study of Alzheimer's disease, where it has been shown to improve cognitive function in animal models. This compound can be used in the preparation of liposomes and nanoparticles for drug delivery. This compound can also be used in the study of enzyme kinetics and stability. Further research is needed to explore the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. This compound is an effective buffer for the pH range of 7.2-9.6 and has minimal toxic effects on cells and tissues. This compound has several advantages for lab experiments, including stability at high temperatures and autoclavability. This compound has several potential applications in scientific research, including the study of ion channels, Alzheimer's disease, drug delivery, and enzyme kinetics and stability. Further research is needed to explore the potential applications of this compound in scientific research.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has been widely used as a buffer in various biochemical and physiological experiments. It has been shown to be an effective buffer for the pH range of 7.2-9.6. This compound has been used as a buffer in the isolation and purification of proteins, DNA, and RNA. It has also been used in the preparation of liposomes and nanoparticles. This compound has been used in the study of ion channels, including the N-methyl-D-aspartate (NMDA) receptor. This compound has also been used in the study of Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-23-17-7-5-4-6-16(17)19-18(20)12-13-24(21,22)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICHILZUMCCTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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